molecular formula C14H18Cl2N2O3S B3549016 N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3549016
M. Wt: 365.3 g/mol
InChI Key: PBTOOBWOBTZZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide” is a complex organic molecule. It contains a cyclopentyl group (a ring of five carbon atoms), a dichlorophenyl group (a phenyl group with two chlorine atoms attached), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a methylglycinamide group (a glycine amino acid with a methyl group attached) .


Synthesis Analysis

Without specific information or context, it’s challenging to provide a detailed synthesis analysis for this compound. Typically, the synthesis of such a compound would involve several steps, each requiring specific reagents and conditions. It would likely involve the formation of the cyclopentyl ring, the introduction of the dichlorophenyl group, the formation of the sulfonyl group, and the attachment of the methylglycinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl ring would provide a degree of rigidity to the molecule, while the dichlorophenyl group would likely be planar due to the aromatic nature of the phenyl group. The sulfonyl group would likely have a trigonal planar geometry around the sulfur atom, and the methylglycinamide group would have a tetrahedral geometry around the central carbon atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific interactions with biological targets .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions. The presence of the dichlorophenyl group suggests that it could potentially be hazardous due to the presence of chlorine atoms .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a potential drug candidate, future research could involve further testing of its biological activity, potential side effects, and efficacy in clinical trials .

Properties

IUPAC Name

N-cyclopentyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-18(9-14(19)17-11-4-2-3-5-11)22(20,21)13-8-10(15)6-7-12(13)16/h6-8,11H,2-5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTOOBWOBTZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.